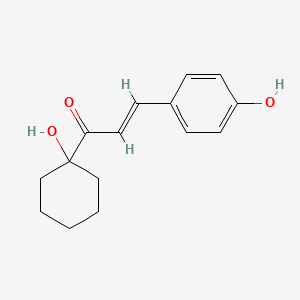

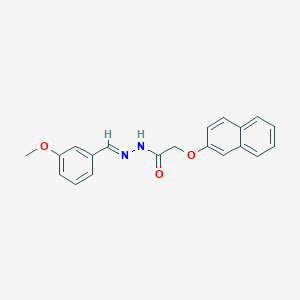

![molecular formula C19H19N5O2 B5515512 N-[(1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基)甲基]-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺](/img/structure/B5515512.png)

N-[(1,3-二甲基-2-氧代-2,3-二氢-1H-苯并咪唑-5-基)甲基]-6-甲基咪唑并[1,2-a]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives, including compounds with complex structures similar to the one you mentioned, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves molecular hybridization approaches or reactions with dimethylformamide-dimethylacetal, leading to various structural analogs. For instance, Rasal et al. (2020) described the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety, highlighting the versatility of synthesis methods in creating compounds with potential anticancer activities (Rasal, Sonawane, & Jagtap, 2020).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives reveals diverse tautomeric forms and the importance of substituents in determining the molecule's properties and stability. Dolzhenko et al. (2006) investigated tautomerism in ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, providing insights into the structural dynamics of these compounds (Dolzhenko, Chui, & Dolzhenko, 2006).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives encompasses a wide range of potential reactions, including those leading to novel pyrazolo, triazolo, and pyrimidine derivatives. These reactions are pivotal for exploring the chemical space and functional applications of these compounds. Abdel‐Aziz et al. (2008) demonstrated the synthesis of novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, highlighting the compound's moderate effect against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular configuration and substituents. Studies on specific derivatives, like those conducted by Geiger and Destefano (2014), often employ X-ray crystallography to elucidate the detailed structural characteristics that underpin these physical properties (Geiger & Destefano, 2014).

科学研究应用

用于去除金属离子的新型聚酰亚胺

已经合成出含有 1,3,4-恶二唑和吡啶部分的新型、热稳定的聚酰亚胺,用于从水溶液中去除 Co(II) 和 Ni(II) 离子,显示出显着的吸附能力。这些聚酰亚胺基于芳香族二胺,如 2,5-双-(氨基吡啶-2-基)-1,3,4-恶二唑 (BAPO),展示了该化合物在环境修复中的应用,并可能在重金属离子捕获和分离工艺的材料科学中应用 (Mansoori & Ghanbari, 2015)。

抗菌和抗氧化活性

该化合物的结构已被用于合成 N-(5,6-二甲基-1H-苯并咪唑-2-基)取代的甲酰胺,表现出针对各种微生物的有希望的抗菌活性以及显着的抗氧化特性。这突出了其在开发新型抗菌和抗氧化剂中的用途,可能有助于专注于感染控制和氧化应激缓解的药物研究 (Sindhe et al., 2016)。

先进的药物发现应用

对非肽激肽素 B2 受体拮抗剂的研究导致了具有显着效力和口服活性的咪唑并[1,2-a]吡啶的发现,强调了该化合物在开发新的治疗剂中的作用。尽管本文不讨论直接的药物应用,但基础化学和受体相互作用研究为受体-配体动力学和设计针对更广泛生物医学应用的受体特异性拮抗剂提供了宝贵的见解 (Abe et al., 1998)。

抗癌活性

通过分子杂交方法合成的带有苯并咪唑部分的一系列衍生物被评估了体外抗癌活性。特定的化合物对人类癌细胞系显示出显着的抗增殖活性,说明该化合物骨架在抗癌药物开发中的潜力。这表明该化合物在合成靶向癌症治疗研究的类似物中的用途,强调了构效关系探索 (Rasal, Sonawane, & Jagtap, 2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-12-4-7-17-21-14(11-24(17)10-12)18(25)20-9-13-5-6-15-16(8-13)23(3)19(26)22(15)2/h4-8,10-11H,9H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNIGRPSAKALFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CC4=C(C=C3)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

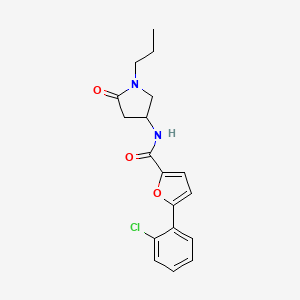

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

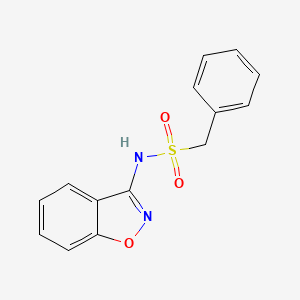

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

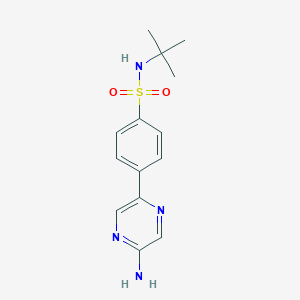

![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)